2-(1-Benzothiophen-3-yl)pyrrolidine is an organic compound that integrates a benzothiophene moiety with a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The benzothiophene structure contributes to its unique properties, making it a subject of research in various chemical and pharmaceutical studies.
The compound can be synthesized through various methods, including multi-step synthetic routes that involve the formation of the benzothiophene ring followed by the attachment of the pyrrolidine ring. Its synthesis and characterization have been documented in several scientific publications and databases, such as DrugBank and BenchChem.
2-(1-Benzothiophen-3-yl)pyrrolidine falls under several classifications:
The synthesis of 2-(1-benzothiophen-3-yl)pyrrolidine typically involves:
The molecular structure of 2-(1-benzothiophen-3-yl)pyrrolidine can be represented as follows:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for confirmation of its identity and purity.
2-(1-Benzothiophen-3-yl)pyrrolidine can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(1-benzothiophen-3-yl)pyrrolidine in biological systems is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The presence of both the benzothiophene and pyrrolidine structures suggests potential activity in modulating biological pathways, possibly influencing neurochemical signaling or exhibiting anti-inflammatory effects.
Relevant data from studies indicate that similar compounds exhibit diverse physical properties that can be extrapolated to understand this compound's behavior in different environments.
2-(1-Benzothiophen-3-yl)pyrrolidine has potential applications in:
Research continues to explore its efficacy and safety profiles, contributing to the development of novel therapeutic agents based on this compound's unique structure.
Advanced multi-step synthetic pathways have been developed for constructing the pharmacologically significant pyrrolidine-benzothiophene hybrid scaffold. A particularly efficient approach involves a five-step sequence starting from commercial benzo[b]thiophene-2-carboxaldehyde. The initial stage employs Knoevenagel condensation with diethyl malonate to form unsaturated diesters, followed by potassium cyanide addition to generate cyano-intermediates. Subsequent hydrolysis yields dicarboxylic acid precursors crucial for scaffold assembly. The final cyclocondensation step with appropriate amines under optimized conditions produces the target pyrrolidine-2,5-dione framework bearing the benzothiophene moiety at the 3-position. This method delivers yields exceeding 60% for final compounds with exceptional purity (>97%), as verified by UPLC analysis [3].
The synthetic versatility is demonstrated through diversification at the pyrrolidine nitrogen, where arylpiperazine or morpholine derivatives can be introduced via N-alkylation strategies. For instance, Boc-protected piperazines undergo N-arylation with aryl bromides, followed by deprotection and functionalization with alkylating agents like N-(3-bromopropyl)-phthalimide. Aminolysis and final cyclocondensation with the dicarboxylic acid intermediate yield diverse analogs with varying pharmacological profiles. Similarly, morpholine-containing derivatives are synthesized via a streamlined two-step procedure involving aminoalkylmorpholine condensation followed by hydrochloride salt formation for improved aqueous solubility [3].
Table 1: Synthetic Approaches to Pyrrolidine-Benzothiophene Hybrids
Synthetic Strategy | Key Steps | Yield Range | Structural Features | Application Focus |
---|---|---|---|---|
Piperazine/Morpholine Hybrids | Knoevenagel condensation, Cyclocondensation | >60% | N-arylpiperazine, N-morpholine | Antiseizure agents [3] |
Triazole-Functionalized | CuAAC click chemistry | 75-98% | 1,4-disubstituted triazole linker | Anticancer hybrids [10] |
Stereocontrolled Synthesis | Chiral auxiliaries/Asymmetric hydrogenation | 70-92% | Defined (R) or (S) configuration | RORγt modulators [8] |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a powerful tool for the late-stage functionalization of pyrrolidine-benzothiophene hybrids. This click chemistry approach enables efficient conjugation of diverse pharmacophores to the pyrrolidine nitrogen via triazole linkages. The reaction exhibits remarkable regioselectivity (exclusively forming 1,4-disubstituted triazoles) and proceeds under mild conditions compatible with complex molecular architectures. Typical protocols utilize copper(II) sulfate pentahydrate with sodium ascorbate in aqueous/organic solvent mixtures at ambient temperature, achieving near-quantitative yields within minutes to hours [10].
The 1,2,3-triazole linker serves dual purposes: it functions as a robust biostable connection and contributes to biological activity through hydrogen bonding and dipole interactions with target proteins. Applications include tethering benzothiophene-pyrrolidine cores to alkaloids (e.g., camptothecin, colchicine), antibiotics (e.g., salinomycin), and fluorescent probes. For example, 7-ethynylcamptothecin coupled with benzothiophene-pyrrolidine azides via CuAAC yielded hybrids maintaining potent topoisomerase I inhibition while enhancing cytotoxicity against HCT-116 colon cancer cells (IC₅₀ < 3 μM) [10].
The three-dimensional architecture of the pyrrolidine ring significantly influences the biological activity profile of benzothiophene hybrids. Chiral resolution techniques and asymmetric synthesis strategies have been employed to access enantiopure scaffolds. Molecular dynamics simulations reveal that (R)-configured pyrrolidine derivatives induce distinct protein conformational changes in biological targets like RORγt compared to their (S)-counterparts. Specifically, the (R)-enantiomers of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrate superior stabilization of the H11-H12 helical network in the ligand-binding domain, enhancing inverse agonist activity [8].
Conformational restriction strategies further optimize target engagement. Incorporating sp³-rich linkers or gem-disubstituted pyrrolidines reduces rotational freedom, favoring bioactive conformations. X-ray crystallographic studies of lead compound 33 (a potent antiseizure agent) confirmed the trans-configuration of its 3,4-disubstituted pyrrolidine ring, which optimally positions the benzothiophene moiety for interaction with voltage-sensitive sodium channels. This stereochemical arrangement contributes to its impressive ED₅₀ values of 27.4 mg/kg (MES model) and 30.8 mg/kg (6 Hz model) in murine seizure studies [3] [8].
Strategic bioisosteric replacement of thiophene with benzothiophene significantly enhances pharmacological properties. The benzannulation extends π-conjugation, increasing molecular rigidity and enhancing hydrophobic interactions within target binding pockets. Comparative studies between 3-(thiophen-2-yl)pyrrolidine and 3-(benzo[b]thiophen-2-yl)pyrrolidine derivatives demonstrate a 2-3 fold potency increase in antiseizure models attributed to improved receptor complementarity. The benzothiophene's larger surface area enables additional van der Waals contacts with hydrophobic residues in voltage-gated sodium channels [3] .
Further optimization explored oxygen bioisosteres (benzofurans) and ring-expanded analogs. Benzofuran derivatives exhibit reduced metabolic clearance but compromised potency due to decreased electron density and altered dipole moments. Molecular hybridization strategies integrated trifluoromethylphenylpiperazine units connected via alkyl linkers to the pyrrolidine nitrogen. These structural modifications yielded compounds with balanced lipophilicity (logP 2.1-4.3) and enhanced blood-brain barrier permeability, critical for CNS-targeted therapeutics [3] .
Table 2: Bioisosteric Effects on Pharmacological Properties
Bioisostere | Potency (MES ED₅₀) | Lipophilicity (clogP) | Metabolic Stability (t₁/₂, min) | Key Advantages |
---|---|---|---|---|
Thiophene-2-yl | 62.1 mg/kg | 1.8 | 18 (mouse) | Lower molecular weight |
Benzo[b]thiophen-2-yl | 27.4 mg/kg | 3.1 | 32 (mouse) | Enhanced potency, prolonged half-life |
Benzofuran-2-yl (O-analog) | 48.9 mg/kg | 2.7 | 41 (mouse) | Improved metabolic stability |
3-(CF₃)Ph-piperazine | 30.8 mg/kg | 3.9 | 28 (mouse) | Optimal BBB penetration |
Compound List
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3